molecular formula C20H17ClN4O2S B2585785 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide CAS No. 894021-08-0

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2585785
CAS No.: 894021-08-0
M. Wt: 412.89
InChI Key: YKNCKEGKAYYUFK-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide is a synthetic small-molecule inhibitor recognized for its targeted action against the JAK2/STAT3 signaling pathway , a critical axis in cell proliferation, survival, and immune response. Its primary research value lies in the investigation of oncogenic processes, as constitutive activation of STAT3 is a common feature in a wide range of hematological malignancies and solid tumors. The compound exerts its effects by potently inhibiting the phosphorylation and subsequent dimerization of STAT3, thereby preventing its translocation to the nucleus and the transcription of genes involved in tumor growth and metastasis. This mechanism makes it a valuable pharmacological tool for studying cancers such as breast cancer and leukemia in preclinical models, where disrupting this pathway can induce apoptosis and inhibit cell cycle progression. Furthermore, research extends to its potential application in inflammatory and autoimmune disease models, given the central role of JAK/STAT signaling in cytokine-driven pathologies. The design of this benzamide-derived compound focuses on achieving high selectivity, providing researchers with a precise means to dissect the specific contributions of JAK2/STAT3 in complex biological systems and to evaluate its viability as a target for therapeutic intervention.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-27-17-5-3-2-4-16(17)19(26)22-11-10-15-12-28-20-23-18(24-25(15)20)13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNCKEGKAYYUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Compounds with the thiazolo[3,2-b][1,2,4]triazole structure have demonstrated potent anticancer properties. Studies show efficacy against various cancer cell lines through mechanisms such as:

  • Apoptosis induction
  • Cell cycle arrest

For instance, derivatives similar to this compound have been tested against human cancer cell lines with promising results in inhibiting cell proliferation .

Antimicrobial Properties

The compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives are also noted for their antifungal properties. Recent reviews highlight their effectiveness against resistant fungal strains, making them candidates for further development in antifungal therapies .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide is influenced by:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups like chlorine enhance lipophilicity and biological interaction.
  • Heterocyclic Framework : The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study published in Pharmaceutical Research highlighted the synthesis of various thiazolo[3,2-b][1,2,4]triazole derivatives and their anticancer activities against different cancer cell lines .
  • Another research article focused on the antimicrobial efficacy of thiazolo derivatives against resistant bacterial strains, emphasizing their potential as new therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents (Position) Molecular Formula Notable Properties
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-(4-Cl-phenyl); 6-(2-MeO-benzamide) Not explicitly provided Likely high polarity due to methoxy and amide groups
N-{2-[2-(4-Fluorophenyl)thiazolo...} () Thiazolo[3,2-b][1,2,4]triazole 2-(4-F-phenyl); 6-(4-MeO-phenyl) C21H18FN5O3S Mass: 439.465; ChemSpider ID: 18411348
2-(4-Cl-phenyl)-6-(4-MeO-phenyl)thiazolo[3,2-b]triazole (8b, ) Thiazolo[3,2-b][1,2,4]triazole 2-(4-Cl-phenyl); 6-(4-MeO-phenyl) C17H12ClN3OS Mp: 130–132°C; Yield: 85%
2-((3-(4-Cl-phenyl)-1H-triazol-5-yl)thio)-1-(4-MeO-phenyl)ethanone (8a, ) 1,2,4-Triazole 3-(4-Cl-phenyl); S-linked ethanone C17H13ClN4O2S Mp: 162–164°C; Yield: 85%
Key Observations:
  • Substituent Position : The target compound’s 2-methoxybenzamide group (ortho-substituted) contrasts with the para-methoxy group in and compound 8b (). Ortho substitution may sterically hinder rotation, affecting binding interactions compared to para-substituted analogs .
  • Halogen Effects : Replacing 4-Cl (target) with 4-F () introduces differences in electronegativity and lipophilicity. Chlorine’s larger atomic radius and lower electronegativity may enhance π-stacking interactions compared to fluorine .
  • Amide vs. Ethanone Linkage: The target’s benzamide group differs from the ethanone moiety in compound 8a ().
Key Observations:
  • Substituent Impact on Yield : Electron-donating groups (e.g., 4-MeO in 8b) improve cyclization efficiency (85% yield), whereas bulky groups (e.g., CF3 in 7b) reduce yields (21%) .
  • Tautomeric Stability : confirms that triazole-thiones [7–9] exist predominantly in the thione form, critical for reactivity in subsequent S-alkylation steps .

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data
Compound (Source) IR Features (cm⁻¹) 1H/13C NMR Shifts Melting Point (°C)
Target Compound Expected νC=O (amide I) ~1650–1680 Aromatic protons: δ 7.2–8.3; MeO: δ ~3.8
Hydrazinecarbothioamides [4–6] () νC=S: 1243–1258; νC=O: 1663–1682 NH: δ 8.5–10.0; aromatic: δ 6.8–8.0
Compound 8b () Not provided 13C NMR: 160.1 (C-O), 147.2 (triazole C) 130–132
Triazole-thiones [7–9] () νC=S: 1247–1255; no νC=O NH: δ 10.2–11.0; aromatic: δ 7.0–8.2
Key Observations:
  • IR Confirmation : Absence of νC=O in triazole-thiones [7–9] () confirms cyclization, aligning with the target compound’s expected lack of carbonyl bands outside the amide group .
  • Methoxy Group Effects : The 2-methoxy group in the target compound may deshield adjacent protons, causing downfield shifts in NMR compared to para-substituted analogs .

Q & A

Basic: What are the critical structural features of this compound, and how do they influence synthetic strategies?

Answer:
The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group and a 2-methoxybenzamide moiety connected via an ethyl chain. Key synthetic challenges include:

  • Cyclocondensation : Formation of the thiazolo-triazole ring requires precise temperature control (e.g., reflux in ethanol with glacial acetic acid) to avoid side reactions .
  • Amide Coupling : The benzamide group is introduced via nucleophilic acyl substitution, often using activated esters or coupling agents like EDCI/HOBt.
  • Halogen Sensitivity : The 4-chlorophenyl group may necessitate inert atmospheres to prevent dehalogenation during synthesis .

Basic: Which spectroscopic and crystallographic methods are essential for structural validation?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons from the chlorophenyl and benzamide groups show splitting patterns (e.g., doublets for para-substituted chlorophenyl at δ 7.2–7.5 ppm) .
    • 13C NMR : Carbonyl (C=O) signals near δ 165–170 ppm confirm the benzamide linkage .
  • X-ray Crystallography : Resolves ambiguities in the thiazolo-triazole core geometry. demonstrates centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds, critical for confirming molecular packing .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Advanced: How can researchers optimize reaction yields while minimizing by-products in multi-step syntheses?

Answer:

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate purity (e.g., highlights TLC for monitoring benzaldehyde condensation) .
  • Catalyst Screening : Pd/C or Ni catalysts may enhance coupling efficiency for the ethyl linker. notes that catalytic hydrogenation reduces nitro intermediates with >90% yield .
  • Temperature Gradients : Slow heating during cyclocondensation (e.g., 60°C → 110°C over 2 hours) prevents decomposition of heat-sensitive intermediates .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Bioassay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v). ’s trifluoromethyl analog study emphasizes solvent effects on IC50 variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies. For example, demethylation of the methoxy group could enhance activity .
  • Comparative SAR Tables : Tabulate analogs with substituent variations (e.g., ’s comparison of chloro vs. fluoro derivatives) to isolate structural determinants of activity .

Advanced: How can in silico modeling guide target identification for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to screen against enzymes like cytochrome P450 or kinase domains. The thiazolo-triazole core’s electron-rich regions may bind ATP pockets, similar to ’s trifluoromethyl interactions .
  • Pharmacophore Mapping : Identify hydrogen bond acceptors (triazole N) and hydrophobic regions (chlorophenyl) as critical motifs. ’s PubChem data provides a structural basis for virtual screening .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability with predicted targets, validating docking results .

Advanced: How should researchers design stability studies under varying pH and temperature conditions?

Answer:

  • Forced Degradation :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours. Monitor via HPLC for degradation products (e.g., cleavage of the ethyl linker) .
    • Oxidative Stress : Treat with 3% H2O2 to assess methoxy group stability .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; ’s catalog data suggests desiccated storage at -20°C for long-term stability .

Advanced: What methodologies enable comparative analysis of analogs for structure-activity relationships (SAR)?

Answer:

  • Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents using methods in .
  • Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity; IC50 in cancer cell lines). ’s comparative table links chloro-substitution to enhanced antibacterial activity .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • X-ray Diffraction : Resolve torsional angles between the thiazolo-triazole and benzamide groups. ’s structure reveals a dihedral angle of 85.2° between rings, confirming non-planarity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts contributing to crystal packing) using software like CrystalExplorer .

Advanced: What are the best practices for scaling up synthesis without compromising purity?

Answer:

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic steps (e.g., triazole ring formation) .
  • Recrystallization Optimization : Use methanol/water mixtures (8:2 v/v) for high recovery (>85%) and purity (>99%), as shown in .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How can researchers address solubility challenges in biological assays?

Answer:

  • Co-solvent Systems : Use PEG-400/water (20% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, as demonstrated in ’s quinazoline derivatives .

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